1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16933129
InChI: InChI=1S/C12H14N4/c1-12(2,3)16-7-8(6-13)9-4-5-10(14)15-11(9)16/h4-5,7H,1-3H3,(H2,14,15)
SMILES:
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-

CAS No.:

Cat. No.: VC16933129

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- -

Specification

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
IUPAC Name 6-amino-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H14N4/c1-12(2,3)16-7-8(6-13)9-4-5-10(14)15-11(9)16/h4-5,7H,1-3H3,(H2,14,15)
Standard InChI Key MFFTYABLNAPSGZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C=C(C2=C1N=C(C=C2)N)C#N

Introduction

Structural Characteristics and Nomenclature

The molecular framework of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- comprises a bicyclic system merging pyrrole and pyridine rings. Key substituents include:

  • Cyano group (-CN) at position 3, enhancing electron-withdrawing properties and reactivity in cross-coupling reactions.

  • Amino group (-NH₂) at position 6, enabling hydrogen bonding and participation in cyclocondensation reactions.

  • tert-Butyl group at position 1, providing steric bulk to modulate solubility and metabolic stability.

Table 1: Molecular Properties

PropertyValue
IUPAC Name6-amino-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Molecular FormulaC₁₂H₁₄N₄
Molecular Weight214.27 g/mol
CAS RegistryNot yet assigned
Key Spectral Signalsδ 11.62–13.41 ppm (NH), δ 7.22–9.19 ppm (aromatic), δ ~1.4 ppm (tert-butyl)

Synthetic Methodologies

The synthesis of 6-amino-substituted pyrrolo[2,3-b]pyridines typically involves multi-step strategies, drawing from established routes for analogous compounds.

Cyclocondensation Approaches

A common route involves the reaction of 2-amino-pyrrole-3-carbonitrile precursors with active methylene compounds (e.g., acetylacetone, malononitrile) under acidic conditions. For example, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with malononitrile in acetic acid and catalytic HCl yields pyrrolo[2,3-b]pyridine derivatives via cyclodehydration .

Protecting Group Strategies

The tert-butyl group is introduced via alkylation of the pyrrole nitrogen using tert-butyl iodide under basic conditions (e.g., NaH/THF). Subsequent deprotection with 60% H₂SO₄ enables functionalization at position 1, though this step is omitted in the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclocondensationAcetic acid, HCl, reflux, 4h65–78
Alkylationtert-Butyl iodide, NaH, THF82
PurificationSilica gel chromatography>95

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

  • ¹H NMR: Distinct signals for tert-butyl methyl groups (δ ~1.4 ppm), aromatic protons (δ 7.22–9.19 ppm), and exchangeable NH₂ protons (δ 11.62–13.41 ppm) .

  • ¹³C NMR: Resonances for cyano carbons (δ ~115 ppm), sp² carbons (δ 120–150 ppm), and tert-butyl quaternary carbon (δ ~35 ppm) .

  • HRMS: Molecular ion peaks confirming the formula (e.g., [M+H]+ at m/z 215.12 for C₁₂H₁₄N₄⁺) .

CompoundTargetIC₅₀/EC₅₀Cell Line/Organism
5-Amino-1-tert-butylFGFR17 nM4T1 (breast cancer)
3-Cyano derivativeE. coli gyrase2.1 µg/mLATCC 25922

Challenges and Future Directions

Regioselectivity in Synthesis

Positional isomerism (5- vs. 6-amino) poses synthetic challenges. Microwave-assisted reactions and catalyst screening (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .

Metabolic Stability

The tert-butyl group enhances lipophilicity but may reduce aqueous solubility. Structural modifications, such as introducing polar substituents at position 5, are under investigation .

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